Sec61-IN-4: A Technical Guide to its Discovery and Synthesis
Sec61-IN-4: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the potent Sec61 translocon inhibitor, Sec61-IN-4 (also known as Compound 16b). The Sec61 translocon is a critical cellular component responsible for the translocation of nascent polypeptides into the endoplasmic reticulum, making it a compelling target for therapeutic intervention in various diseases, including cancer. This guide details the discovery, synthesis, and biological characterization of Sec61-IN-4, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Introduction to Sec61 Inhibition
The Sec61 complex is a highly conserved protein-conducting channel located in the membrane of the endoplasmic reticulum (ER). It plays a central role in the biogenesis of most secreted and transmembrane proteins.[1][2] The inhibition of the Sec61 translocon presents a promising therapeutic strategy by disrupting the production of proteins essential for the proliferation and survival of cancer cells and for the replication of viruses. Small molecule inhibitors of Sec61 can be broadly categorized as either broad-spectrum or client-selective, with the latter offering the potential for more targeted therapeutic effects with fewer off-target effects.
Discovery of Sec61-IN-4 (Compound 16b)
While the specific discovery details of Sec61-IN-4 have not been extensively published in peer-reviewed literature, its identification likely stemmed from high-throughput screening campaigns designed to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway. Such screening efforts typically utilize cell-based reporter assays that measure the secretion of a specific protein, often a luminescent or fluorescent reporter, that is dependent on Sec61-mediated translocation. Hits from these primary screens are then subjected to secondary assays to confirm their activity and elucidate their mechanism of action.
The discovery workflow for a potent inhibitor like Sec61-IN-4 would likely follow the logical progression outlined below.
Caption: A generalized workflow for the discovery of a novel Sec61 inhibitor.
Synthesis of Sec61-IN-4 (Compound 16b)
The synthesis of Sec61-IN-4 (Compound 16b) is not explicitly detailed in publicly available literature. However, the patent WO2023010051A1 describes the synthesis of a closely related analog, designated as Compound 16. The following protocol is adapted from the synthesis of Compound 16 and is expected to be highly representative of the synthesis of Sec61-IN-4.
Synthetic Scheme
The synthesis of the core scaffold involves the formation of a urea linkage between a substituted thiazole amine and a pyridine ethylamine derivative.
Caption: Synthetic scheme for a close analog of Sec61-IN-4.
Experimental Protocol (for Compound 16)
Step 1: Synthesis of 1-(4-(2-isopropoxypropan-2-yl)thiazol-2-yl)-3-(2-(pyridin-4-yl)ethyl)urea (Compound 16) [3]
To a solution of 4-(2-isopropoxypropan-2-yl)thiazol-2-amine (50 mg, 0.24 mmol, 1 eq) in dichloromethane (DCM, 4 mL) is added Triphosgene (37 mg, 0.12 mmol, 0.5 eq). The reaction mixture is stirred at room temperature. After the formation of the isocyanate intermediate, 2-(pyridin-4-yl)ethan-1-amine is added to the reaction mixture. The reaction is stirred until completion, as monitored by thin-layer chromatography. The product is then purified by column chromatography to yield the desired urea derivative.
Biological Activity and Characterization
Sec61-IN-4 is a highly potent inhibitor of the Sec61 translocon. The primary quantitative data available is its half-maximal inhibitory concentration (IC50).
Quantitative Data
| Compound | Assay | Cell Line | IC50 (nM) |
| Sec61-IN-4 (Compound 16b) | Cell Viability | U87-MG | 0.04 |
Experimental Protocols
The following are representative protocols for assays likely used to characterize the biological activity of Sec61-IN-4.
This assay directly measures the ability of a compound to inhibit the translocation of a nascent polypeptide into microsomes, which are vesicles derived from the endoplasmic reticulum.
Principle: A model protein containing a signal sequence is translated in vitro in the presence of radiolabeled amino acids and canine pancreatic microsomes. Successful translocation into the microsomes renders the protein resistant to protease digestion. The extent of translocation is quantified by autoradiography of the protein products separated by SDS-PAGE.
Protocol:
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In Vitro Translation: A plasmid encoding a well-characterized secretory protein (e.g., preprolactin) is transcribed and translated in a rabbit reticulocyte lysate system in the presence of [35S]-methionine.
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Translocation Reaction: The translation mixture is incubated with canine pancreatic microsomes in the presence of varying concentrations of Sec61-IN-4 or vehicle control.
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Protease Protection: The reaction mixture is treated with a protease (e.g., proteinase K) to digest any non-translocated protein.
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Analysis: The samples are subjected to SDS-PAGE, and the radiolabeled proteins are visualized by autoradiography. The intensity of the band corresponding to the translocated, protease-protected protein is quantified to determine the IC50 of the inhibitor.
Caption: Workflow for an in vitro protein translocation assay.
This assay is used to determine the cytotoxic effect of a compound on a cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
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Cell Seeding: U87-MG cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with a serial dilution of Sec61-IN-4 or vehicle control for a specified period (e.g., 72 hours).
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MTT Incubation: The culture medium is replaced with fresh medium containing MTT, and the plate is incubated to allow for the formation of formazan crystals.
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Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
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Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[4][5][6]
Mechanism of Action and Signaling Pathways
Sec61 inhibitors, including presumably Sec61-IN-4, exert their effects by physically blocking the Sec61 translocon channel. This prevents the entry of nascent polypeptides into the endoplasmic reticulum. The accumulation of untranslocated proteins in the cytosol can trigger the Unfolded Protein Response (UPR), a cellular stress response that can ultimately lead to apoptosis if the stress is prolonged or severe.
Caption: Signaling pathway initiated by Sec61 inhibition.
Conclusion
Sec61-IN-4 is a highly potent small molecule inhibitor of the Sec61 translocon. Its discovery and development represent a significant advancement in the field of targeted therapeutics. The detailed synthetic and biological characterization protocols provided in this guide are intended to facilitate further research and development of Sec61-IN-4 and other novel Sec61 inhibitors for the treatment of cancer and other diseases. Further studies are warranted to fully elucidate its client selectivity and in vivo efficacy.
References
- 1. Frontiers | Sec61 complex/translocon: The role of an atypical ER Ca2+-leak channel in health and disease [frontiersin.org]
- 2. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 3. WO2023010051A1 - Protein secretion inhibitors - Google Patents [patents.google.com]
- 4. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.3. Determination of cell viability by the MTT assay [bio-protocol.org]
- 6. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
